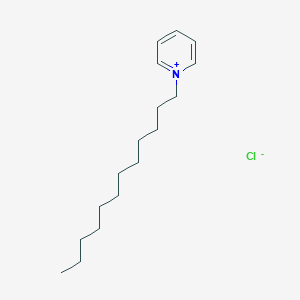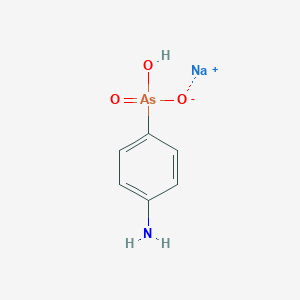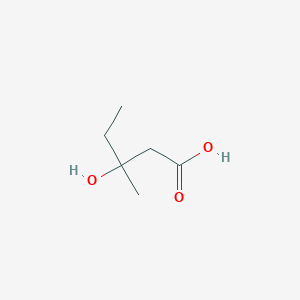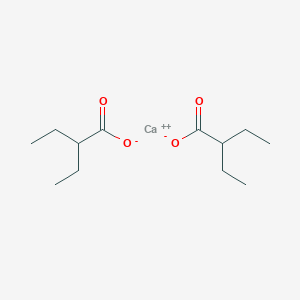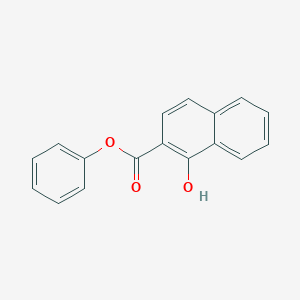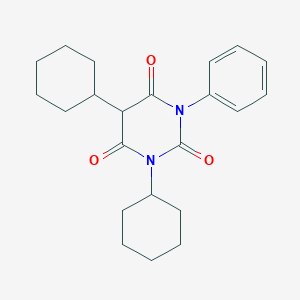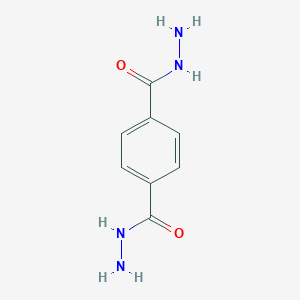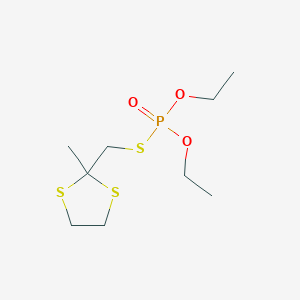
2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DEMDT or O-Et-O-(S)-P(S)(CH₂S)₂CH₃ and has a molecular formula of C₉H₁₉O₂PS₃.
Wirkmechanismus
The mechanism of action of 2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane is not fully understood. However, it is believed that the compound acts as a nucleophile and reacts with various electrophiles to form adducts. These adducts can then undergo further reactions to form the desired products.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane have not been extensively studied. However, it has been found to be relatively non-toxic and has low acute toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane in lab experiments is its ease of synthesis. The compound can be synthesized using relatively simple and inexpensive methods, making it an attractive option for researchers. However, one of the limitations of using this compound is its limited solubility in common solvents, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane. One potential direction is the synthesis of new organophosphorus compounds using DEMDT as a phosphorus source. Another direction is the investigation of the compound's potential as a catalyst in various chemical reactions. Additionally, the compound's potential applications in the field of medicine and drug development could also be explored.
Synthesemethoden
The synthesis of 2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane involves the reaction of 2-methyl-1,3-dithiolane with diethyl phosphorochloridothionate in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane has been found to have potential applications in various scientific research fields. One of the significant applications of this compound is in the synthesis of organophosphorus compounds, which are widely used as pesticides, herbicides, and insecticides. DEMDT is also used as a phosphorus source in the synthesis of other phosphorus-containing compounds.
Eigenschaften
CAS-Nummer |
1081-95-4 |
|---|---|
Produktname |
2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane |
Molekularformel |
C9H19O3PS3 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane |
InChI |
InChI=1S/C9H19O3PS3/c1-4-11-13(10,12-5-2)16-8-9(3)14-6-7-15-9/h4-8H2,1-3H3 |
InChI-Schlüssel |
APVJSTCJOJGSPI-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCC1(SCCS1)C |
Kanonische SMILES |
CCOP(=O)(OCC)SCC1(SCCS1)C |
Andere CAS-Nummern |
1081-95-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



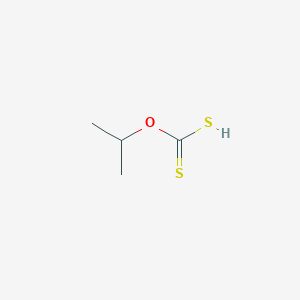
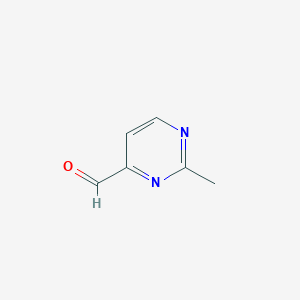
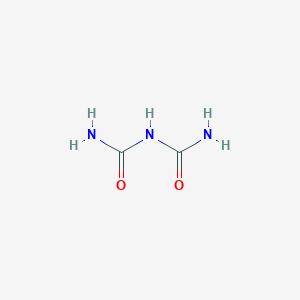
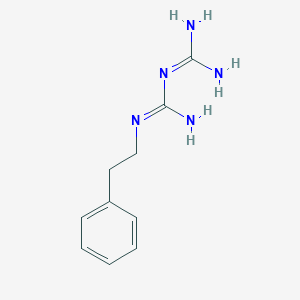
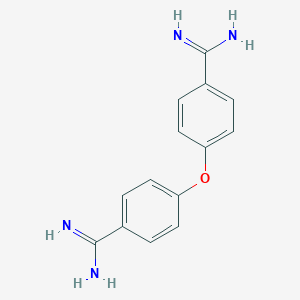
![6-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B89761.png)
